4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt is a chemical compound with the formula and is classified under the category of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It has been identified with the CAS number 1404373-75-6 and the Molecular Design Limited (MDL) number MFCD22573363 .
The synthesis of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt typically involves multi-step organic reactions. The initial steps often include the formation of the oxetane ring, followed by the introduction of the piperazine moiety. Subsequently, the ditrifluoroacetic acid component is added to form the final salt.
The molecular structure of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt features a piperazine ring substituted with an oxetane group at one position and two trifluoroacetyl groups at another. The presence of fluorine atoms enhances its lipophilicity, which may influence its biological activity.
4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt can undergo various chemical reactions, including:
The stability of this compound under different pH conditions should be assessed to understand its reactivity profile better.
The mechanism of action for 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt primarily involves its interaction with biological targets, likely through receptor binding or enzyme inhibition. The trifluoroacetyl groups may enhance binding affinity due to their electronegative nature.
Physical property data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not extensively documented in available literature.
4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt is primarily used in pharmaceutical research as a potential lead compound for drug development. Its unique structural features may allow it to interact with specific biological targets, making it a candidate for further studies in medicinal chemistry. Additionally, due to its chemical properties, it may serve as a building block for synthesizing more complex pharmaceutical agents.
Piperazine derivatives constitute a cornerstone of medicinal chemistry due to their versatile hydrogen-bonding capacity, conformational flexibility, and ability to modulate pharmacokinetic properties. The integration of piperazine into drug scaffolds dates to the mid-20th century with antihistamines and antipsychotics, where its basic nitrogen served as a critical pharmacophore for target engagement. The scaffold’s evolution accelerated with the advent of kinase inhibitors and GPCR-targeted therapies in the 2000s, exemplified by its role in Bruton’s tyrosine kinase (BTK) inhibitors such as fenebrutinib (GDC-0853). Here, the 4-(oxetan-3-yl)piperazine moiety enhanced target specificity and aqueous solubility while maintaining metabolic stability [7].
A significant advancement emerged through N-functionalization strategies, where piperazine’s secondary amines were derivatized with heterocycles, alkyl chains, or aryl groups to fine-tune electronic properties. For instance, N-oxetan-3-yl substitution introduced a sterically constrained, polar fragment that reduced intermolecular π-stacking—a common cause of off-target effects. This innovation addressed historical limitations of early piperazine drugs, which often exhibited promiscuous binding or hERG channel inhibition [3] [7]. Contemporary design leverages the fragment’s dual role:
Table 1: Clinically Advanced Piperazine-Oxetane Hybrids
Compound | Therapeutic Area | Target | Role of 4-(Oxetan-3-yl)piperazine |
---|---|---|---|
Fenebrutinib | Multiple Sclerosis | BTK Kinase | Enhances selectivity over Tec family kinases |
PF-06821497 | Oncology (SCLC, Lymphoma) | EZH2 Inhibitor | Reduces CYP3A4 inhibition liability |
Danuglipron | Diabetes | GLP-1 Receptor | Improves Caco-2 permeability (Papp > 10×10⁻⁶ cm/s) |
Oxetanes represent a strategic shift from traditional lipophilic bioisosteres (e.g., cyclobutane) due to their unique blend of high dipole moment (~4.5 D), low steric encumbrance (TPSA ~25 Ų), and three-dimensionality. The 3-substituted oxetane ring in 4-(oxetan-3-yl)piperazine ditrifluoroacetate serves two primary functions:
Electronic Modulation
The oxetane’s electronegative oxygen exerts a strong inductive effect (-I), lowering the pKa of the adjacent piperazine nitrogen by ~2.7 units. This attenuation shifts protonation equilibria toward physiological pH, enhancing membrane permeability. For example, unsubstituted piperazine exhibits pKa 9.8, while 4-(oxetan-3-yl)piperazine shows pKa ~7.1—effectively reducing basicity 500-fold [5]. This property is critical for CNS-sparing therapeutics, where excessive basicity promotes blood-brain barrier penetration and off-target neuropsychiatric effects [4] [5].
Metabolic and Solubility Optimization
Oxetanes resist oxidative metabolism by cytochrome P450 enzymes due to their saturated ring structure and polarized C–O bonds. Contrasted with morpholine or tetrahydrofuran analogues, oxetane-containing compounds demonstrate:
Table 2: Physicochemical Properties of Piperazine vs. Oxetane-Modified Analogues
Parameter | Piperazine | 4-(Oxetan-3-yl)piperazine | Impact |
---|---|---|---|
ClogP | -1.21 | -0.71 | Reduced lipophilicity |
TPSA (Ų) | 15.3 | 24.5 | Enhanced solvation capacity |
pKa (Predicted) | 9.8 | 7.1 | Optimized for physiological solubility |
Solubility (mg/mL) | 42 (HCl salt) | 85 (TFA salt) | Improved formulation flexibility |
Trifluoroacetic acid (TFA) counterions are ubiquitous in peptide and small-molecule salt formulations due to TFA’s strong acidity (pKa 0.5) and volatility, facilitating purification during reverse-phase HPLC. For 4-(oxetan-3-yl)piperazine, ditrifluoroacetate salt formation achieves three objectives:
Crystallinity and Stability Enhancement
TFA salts exhibit superior crystallinity over hydrochlorides due to ionic interactions between the trifluoroacetate anion and protonated piperazine. X-ray diffraction studies reveal short, directional H-bonds (2.6–2.8 Å) that stabilize crystal lattices, reducing hygroscopicity. This property is critical for long-term storage of GMP-grade active pharmaceutical ingredients (APIs) [3] [6].
Biological Equivalence Considerations
Despite concerns about TFA’s potential cytotoxicity (in vitro IC₅₀ ~0.5 mM for some cell lines), rigorous studies confirm that TFA salts of ionizable APIs exhibit bioequivalence to hydrochloride salts in cellular and in vivo models. Key evidence includes:
Analytical Challenges and Solutions
Accurate TFA quantification requires specialized techniques due to its volatility and low UV absorbance:
Table 3: Analytical Comparison of Salt Forms
Parameter | TFA Salt | HCl Salt | Acetate Salt |
---|---|---|---|
Counterion Mass % | 52.9% | 16.2% | 29.1% |
Hygroscopicity | Low | High | Moderate |
Quantification | ¹⁹F NMR/CE | Ion Chromatography | UV Spectroscopy |
Biological Activity | Equivalent to HCl [6] | Benchmark | pH-dependent solubility |
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8